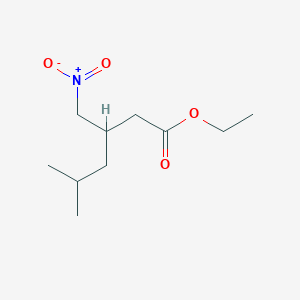

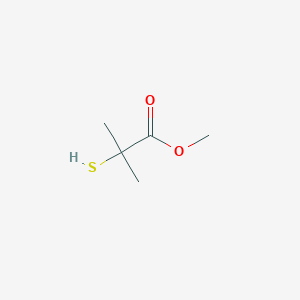

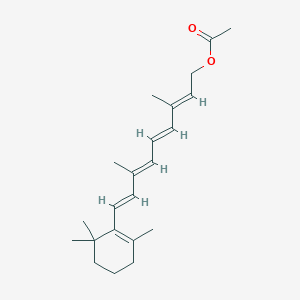

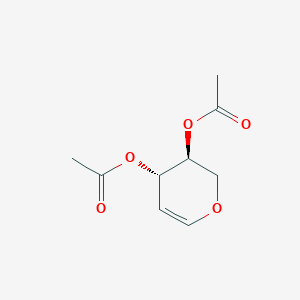

3,4-Di-O-acetyl-d-arabinal

描述

KL002 是一种基于缩醛 (聚甲醛) 共聚树脂的化合物,其中包含 10% 的聚四氟乙烯。 它以耐磨性能而闻名,并应用于各种领域,包括电子元件、个人护理产品和个人计算 .

准备方法

合成路线和反应条件

KL002 是通过将缩醛 (聚甲醛) 共聚树脂与聚四氟乙烯混合而合成的。该过程涉及以下步骤:

聚合: 缩醛 (聚甲醛) 通过甲醛或三聚氧甲烷的聚合反应进行聚合。

混合: 然后将聚合后的缩醛 (聚甲醛) 与聚四氟乙烯混合,以达到所需的性能。

工业生产方法

KL002 的工业生产涉及注射成型技术。 该方法可以有效地生产出尺寸精确、耐磨性高的部件 .

化学反应分析

反应类型

KL002 由于其稳定的聚合物结构,主要经历物理相互作用而不是化学反应。 它可以参与以下类型的反应:

氧化: 暴露于强氧化剂会导致聚合物降解。

热分解: 在高温下,KL002 会发生热分解,导致释放甲醛。

常用试剂和条件

氧化剂: 强氧化剂如硝酸会降解 KL002。

热条件: 高温会导致热分解。

形成的主要产物

甲醛: KL002 的热分解会释放甲醛。

降解的聚合物片段: 氧化会导致降解的聚合物片段的形成。

科学研究应用

KL002 具有广泛的科学研究应用,包括:

化学: 用作各种化学仪器中的耐磨材料。

生物学: 由于其耐化学性,在实验室设备制造中得到利用。

医学: 用于需要耐磨性和低摩擦的医疗器械。

作用机制

KL002 通过其物理特性而不是化学相互作用发挥其作用。 聚四氟乙烯的存在提供了固有的润滑性,从而减少了摩擦和磨损。 这使其适用于需要低摩擦和高耐磨性的应用 .

相似化合物的比较

类似化合物

缩醛 (聚甲醛) 均聚物: 结构相似,但缺少添加的聚四氟乙烯,导致耐磨性较差。

聚酰胺 (尼龙): 提供良好的耐磨性,但与 KL002 相比,具有不同的机械性能。

聚醚醚酮: 以其高热稳定性和耐磨性而闻名,但比 KL002 更昂贵。

KL002 的独特性

KL002 的独特性在于它结合了缩醛 (聚甲醛) 共聚物和聚四氟乙烯,在耐磨性、低摩擦性和经济性之间取得了平衡。 这使其成为需要这些特定性能的应用的首选 .

属性

IUPAC Name |

[(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKCFBYWQGPLSJ-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC=CC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC=C[C@@H]1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4-Di-O-acetyl-d-arabinal behave as a reactive partner in organic synthesis?

A1: this compound acts as a versatile building block in organic synthesis, particularly in Diels-Alder reactions. [] It reacts as a dienophile with various dienes, including 2,3-dimethylbutadiene, cyclopentadiene, and 1,3-cyclohexadiene, yielding tetrahydrobenzopyranones. The stereochemistry of these reactions is highly controlled, leading to the formation of products with a predictable arrangement of stereogenic centers. []

Q2: What determines the stereochemical outcome when this compound is used in reactions to form dihydropyranones?

A2: The configuration of the C-4 stereocenter in this compound plays a crucial role in dictating the stereochemistry of the resulting dihydropyranone. [] For instance, reacting this compound with benzyl alcohol in the presence of tin(IV) chloride produces the (S)-enantiomer of the dihydropyranone. In contrast, employing the L-arabinal derivative leads to the formation of the (R)-enantiomer. [] This control over stereochemistry is invaluable for synthesizing enantiomerically pure compounds.

Q3: Beyond Diels-Alder reactions, are there other notable reactions involving this compound?

A3: Yes, this compound also participates in iodofluorination reactions. [] Treatment with iodine monofluoride results in the addition of iodine and fluorine across the double bond, yielding epimeric cis-iodofluorides. These iodofluorinated sugars can serve as valuable intermediates in carbohydrate synthesis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)